4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol
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Overview
Description
4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol is an organic compound with the molecular formula C16H22O. This compound is known for its unique structure, which includes a phenol group attached to a substituted cyclohexene ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves the reaction of 4-methylcyclohex-3-en-1-yl derivatives with phenol under specific conditions. One common method involves the hydration of turpentine in a sulfuric acid solution, followed by dehydration and refining to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process includes the use of emulsifiers and specific reaction conditions to facilitate the hydration and subsequent dehydration steps .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its phenolic structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha Terpineol: Similar in structure but differs in the position of the hydroxyl group.
Gamma Terpineol: Another isomer with different chemical properties.
Beta-Atlantol: Shares a similar cyclohexene ring structure but has different substituents.
Uniqueness
4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
92758-81-1 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
4-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C16H22O/c1-12-4-6-13(7-5-12)16(2,3)14-8-10-15(17)11-9-14/h4,8-11,13,17H,5-7H2,1-3H3 |
InChI Key |
SEBWBEOHONFRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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